1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea
Overview
Description
1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea is a synthetic organic compound It is characterized by the presence of a urea functional group, a trichloromethyl group, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the reaction of a suitable isocyanate with an alcohol or amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different products.
Reduction: The trichloromethyl group can be reduced under specific conditions.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group may yield carboxylic acids or ketones, while reduction of the trichloromethyl group may produce hydrocarbons.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloroethyl)urea: Similar structure but lacks the hydroxy group.
1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxypropyl)urea: Similar structure with a different alkyl chain length.
Uniqueness
1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of both the trichloromethyl and hydroxyethyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3N2O2/c1-4-7(2,3)13-6(15)12-5(14)8(9,10)11/h1,5,14H,2-3H3,(H2,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDKXSXSQMVNJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)NC(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380230 | |
Record name | N-(2-Methylbut-3-yn-2-yl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646506-48-1 | |
Record name | N-(2-Methylbut-3-yn-2-yl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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